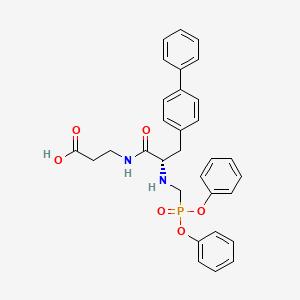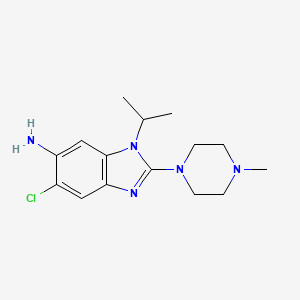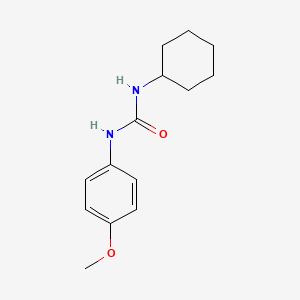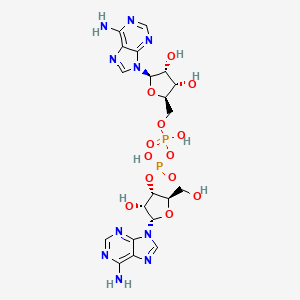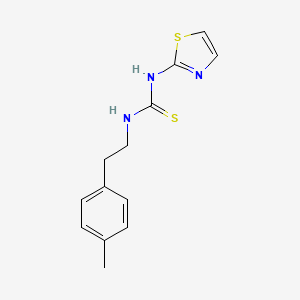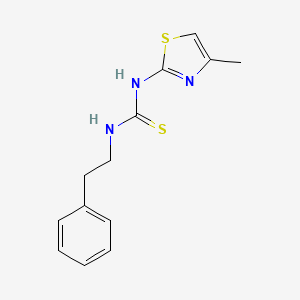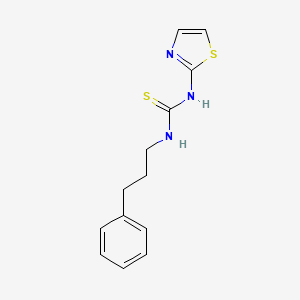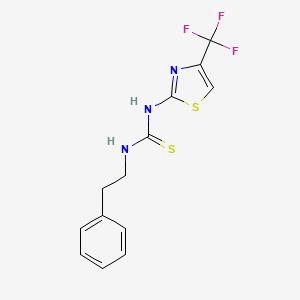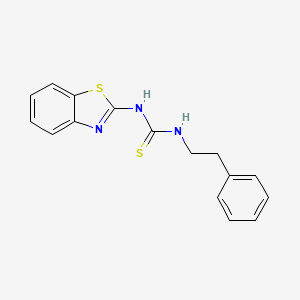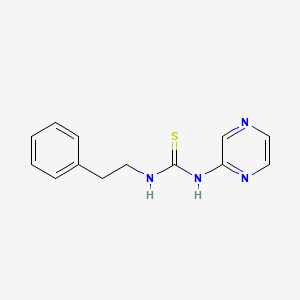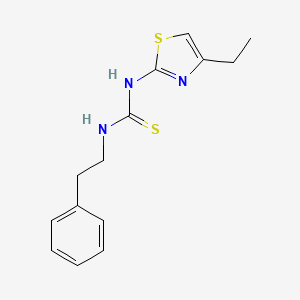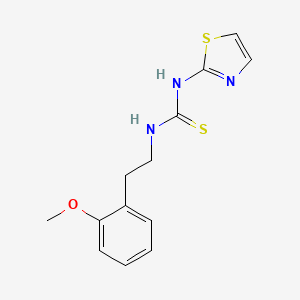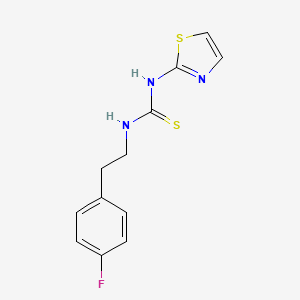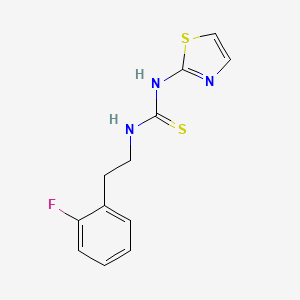
Thiourea, N-(2-(2-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-306 is a pressure transmitter that adopts an imported sensor core and features a stainless steel isolated small structure. It is compact in appearance and easy to install. This product is widely used in refrigeration, air-conditioning equipment, and air compressors due to its good stability across a wide temperature range .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The PT-306 pressure transmitter is manufactured using advanced sensor technology. The sensor core is imported and integrated into a stainless steel isolated structure. The manufacturing process involves precision engineering to ensure the compact design and reliable performance of the transmitter.
Industrial Production Methods
In industrial production, the PT-306 pressure transmitter is assembled using high-quality materials and components. The process includes:
Sensor Core Integration: The imported sensor core is integrated into the stainless steel housing.
Electrical Connections: The transmitter is equipped with aviation plugs for easy installation and reliable electrical connections.
Calibration and Testing: Each unit undergoes rigorous calibration and testing to ensure accuracy and stability across a wide temperature range.
Analyse Chemischer Reaktionen
As PT-306 is a pressure transmitter and not a chemical compound, it does not undergo chemical reactions. Instead, it is designed to measure pressure accurately in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, PT-306 can be used in laboratory settings to monitor and control pressure in experimental setups, ensuring precise and accurate measurements.
Biology
In biological research, PT-306 can be utilized in bioreactors and other equipment where maintaining specific pressure conditions is crucial for the growth and development of biological cultures.
Medicine
In medical applications, PT-306 can be used in devices that require precise pressure monitoring, such as ventilators and other respiratory equipment.
Industry
In industrial settings, PT-306 is widely used in refrigeration, air-conditioning equipment, and air compressors. Its robust design and reliable performance make it suitable for harsh industrial environments.
Wirkmechanismus
The PT-306 pressure transmitter operates by converting pressure into an electrical signal. The imported sensor core detects pressure changes and generates a corresponding electrical output. This output is then transmitted to monitoring systems, allowing for real-time pressure measurement and control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atlas Pressure Transmitters
- MSI Pressure Transmitters
- HUBA Pressure Transmitters
Uniqueness
PT-306 stands out due to its compact design, wide range of output signals, and excellent stability across a wide temperature range. It offers good cost performance and can directly replace various similar imported products .
If you have any further questions or need more detailed information, feel free to ask!
Eigenschaften
CAS-Nummer |
149485-92-7 |
|---|---|
Molekularformel |
C12H12FN3S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[2-(2-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12FN3S2/c13-10-4-2-1-3-9(10)5-6-14-11(17)16-12-15-7-8-18-12/h1-4,7-8H,5-6H2,(H2,14,15,16,17) |
InChI-Schlüssel |
OQWSGTUKBXDUJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)F |
Andere CAS-Nummern |
149485-92-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3H]iometopane](/img/structure/B3061748.png)
